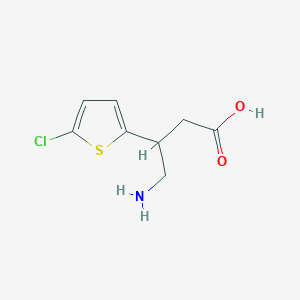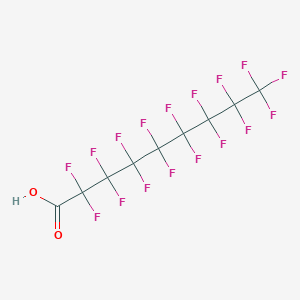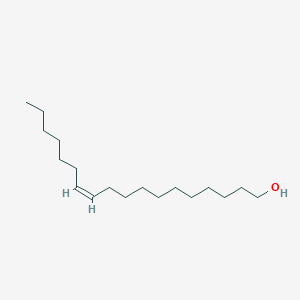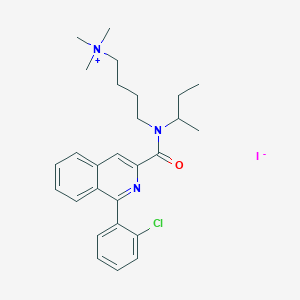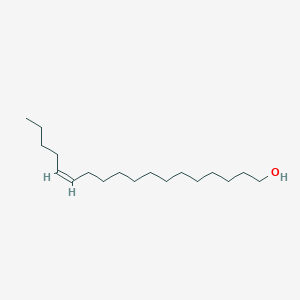![molecular formula C16H13F3O9 B143669 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 128095-54-5](/img/structure/B143669.png)
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly significant in the detection of α-L-iduronidase deficiency, a condition associated with Hurler disease . This compound is known for its high efficiency in rapid detection, making it a valuable tool in prenatal diagnosis and other medical applications .
Vorbereitungsmethoden
The synthesis of 4-trifluoromethylumbelliferyl iduronide involves several steps, starting with the preparation of 4-trifluoromethylumbelliferone. This intermediate is then glycosylated to form the final product. The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in fluorometric assays where it is cleaved by specific enzymes, releasing 4-trifluoromethylumbelliferone, which exhibits fluorescence . This reaction is crucial for detecting enzyme deficiencies in medical diagnostics .
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a substrate in fluorometric assays to study enzyme kinetics and activity.
Biology: Plays a role in detecting lysosomal storage diseases by identifying enzyme deficiencies.
Medicine: Crucial in the prenatal diagnosis of Hurler disease and other metabolic disorders.
Industry: Employed in the development of diagnostic kits and tools for medical laboratories.
Wirkmechanismus
The compound acts as a substrate for α-L-iduronidase. When introduced into a biological sample, the enzyme cleaves the glycosidic bond, releasing 4-trifluoromethylumbelliferone. This product fluoresces under UV light, allowing for the quantification of enzyme activity. The efficiency of this reaction makes it a reliable indicator of α-L-iduronidase presence and activity .
Vergleich Mit ähnlichen Verbindungen
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is often compared with 4-methylumbelliferyl iduronide. Both compounds serve as substrates for α-L-iduronidase, but the trifluoromethyl derivative is noted for its higher efficiency and sensitivity in detection assays . Other similar compounds include:
4-Methylumbelliferyl iduronide: Commonly used but less sensitive compared to the trifluoromethyl derivative.
4-Methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate: Used in the classification of GM2 gangliosidosis genotypes.
4-Methylumbelliferyl-6-sulpho-2-acetamido-2-deoxy-β-D-glucopyranoside: Applied in prenatal diagnosis of Tay-Sachs disease.
Eigenschaften
CAS-Nummer |
128095-54-5 |
|---|---|
Molekularformel |
C16H13F3O9 |
Molekulargewicht |
406.26 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
InChI-Schlüssel |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Isomerische SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Synonyme |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)






